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molecular formula C10H7Cl2F3O B8484181 alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

Cat. No. B8484181
M. Wt: 271.06 g/mol
InChI Key: LRTHASBNAPNOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145362

Procedure details

195.5 g (1 mole) of 2-chloro-5-trifluoromethylaniline are added to a mixture of 280 ml of concentrated HCl and 280 ml of acetic acid. After the mixture has been cooled to 0° C., 75 g of NaNO2 dissolved in 150 ml of water are slowly added to the mixture, the temperature being maintained between 0° and 3° C. At the same temperature, a mixture of 5 g of CaO and 60 g of acrolein dissolved in 250 ml of acetone is then introduced. A solution of 1 g of CuCl in 20 ml of concentrated HCl is then added; the temperature is maintained between 5° and 10° C. The evolution of nitrogen ceases after a reaction time of 1 hour. The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether and washed in water. After drying and removal of the solvent the product is distilled at a reduced pressure. 135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm are obtained.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
195.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CaO
Quantity
5 g
Type
reactant
Reaction Step Four
Name
acrolein
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1N.C(O)(=O)C.N([O-])=O.[Na+].[CH:21]([CH:23]=[CH2:24])=[O:22].[ClH:25]>O.CC(C)=O.Cl[Cu]>[Cl:25][CH:23]([CH2:24][C:3]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:2]=1[Cl:1])[CH:21]=[O:22] |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
1 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
195.5 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
280 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
CaO
Quantity
5 g
Type
reactant
Smiles
Name
acrolein
Quantity
60 g
Type
reactant
Smiles
C(=O)C=C
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained between 0° and 3° C
ADDITION
Type
ADDITION
Details
is then introduced
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is maintained between 5° and 10° C
CUSTOM
Type
CUSTOM
Details
after a reaction time of 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
removal of the solvent the product
DISTILLATION
Type
DISTILLATION
Details
is distilled at a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
ClC(C=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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